molecular formula C16H12Cl2O3 B2402738 3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid CAS No. 938233-04-6

3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid

Cat. No.: B2402738
CAS No.: 938233-04-6
M. Wt: 323.17
InChI Key: JXAYAESRKAJMTB-FPYGCLRLSA-N
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Description

The compound “3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Structural and Spectroscopic Analysis

  • A study on a structurally similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, explored its X-ray crystallography, spectroscopy, and quantum chemical calculations. The compound's crystal structure was analyzed, revealing stabilization through various molecular interactions, with significant implications for similar compounds like 3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid (Venkatesan et al., 2016).

Synthesis and Structural Evaluation

  • Another research focused on the synthesis of esters related to the structure of interest, demonstrating the potential of these compounds in various chemical reactions and their resistance to oxidation, which could be relevant for the stability and reactivity of this compound (El-Newaihy & El-Khamry, 1971).

Quantum Chemical Insights

  • Research on a molecule with a similar structure, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, involved DFT calculations and molecular docking, providing insights into molecular structure, vibrational spectra, and potential biological effects that could be extrapolated to this compound (Viji et al., 2020).

Molecular Docking and Biological Activity

  • An investigation into a similar molecule's molecular structure and biological applications, including antimicrobial activity, utilized molecular docking. This research could provide insights into the potential biological applications of this compound (Viji et al., 2020).

Antioxidant Activity

  • A study on related compounds, including (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, examined their antioxidant activity. Insights from this study could be applied to understand the antioxidant properties of this compound (Nguyen et al., 2021).

Properties

IUPAC Name

(E)-3-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-13-4-1-11(2-5-13)10-21-15-7-6-14(18)9-12(15)3-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAYAESRKAJMTB-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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